molecular formula C17H12ClN3O2 B3840058 3-(1H-benzimidazol-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione

3-(1H-benzimidazol-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione

Cat. No.: B3840058
M. Wt: 325.7 g/mol
InChI Key: NZRAYUQQZNZYJQ-UHFFFAOYSA-N
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Description

3-(1H-benzimidazol-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione is a complex organic compound that features a benzimidazole moiety linked to a chlorophenyl-substituted pyrrolidine-2,5-dione. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Introduction of the chlorophenyl group: This step may involve electrophilic aromatic substitution reactions.

    Formation of the pyrrolidine-2,5-dione ring: This can be synthesized through cyclization reactions involving appropriate dicarboxylic acid derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,5-dione ring.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen functionalities, while substitution reactions could replace the chlorine atom with various nucleophiles.

Scientific Research Applications

3-(1H-benzimidazol-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione may have applications in:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-benzimidazol-1-yl)-1-phenylpyrrolidine-2,5-dione: Lacks the chlorine substitution.

    3-(1H-benzimidazol-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione: Chlorine substitution at a different position.

    3-(1H-benzimidazol-1-yl)-1-(3-bromophenyl)pyrrolidine-2,5-dione: Bromine instead of chlorine.

Uniqueness

The presence of the 3-chlorophenyl group in 3-(1H-benzimidazol-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione may confer unique properties, such as specific binding affinities or reactivity patterns, distinguishing it from similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

IUPAC Name

3-(benzimidazol-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O2/c18-11-4-3-5-12(8-11)21-16(22)9-15(17(21)23)20-10-19-13-6-1-2-7-14(13)20/h1-8,10,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRAYUQQZNZYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1H-benzimidazol-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione
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3-(1H-benzimidazol-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione
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3-(1H-benzimidazol-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione
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3-(1H-benzimidazol-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione
Reactant of Route 5
3-(1H-benzimidazol-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione
Reactant of Route 6
3-(1H-benzimidazol-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione

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